(1-Benzyl-4-methylpiperidin-4-yl)methanol
Overview
Description
(1-Benzyl-4-methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Biological Activity
(1-Benzyl-4-methylpiperidin-4-yl)methanol, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound can be characterized by its chemical structure, which includes a piperidine ring with a benzyl group and a hydroxymethyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may act as a ligand for specific neurotransmitter receptors, potentially influencing neurotransmission and other cellular processes.
Potential Targets
- Dopamine Receptors : The piperidine structure suggests potential activity at dopamine receptors, which could be relevant for neurological applications.
- Serotonin Receptors : Similar compounds have shown interactions with serotonin receptors, indicating possible antidepressant or anxiolytic effects.
- Enzymatic Pathways : The hydroxymethyl group may participate in enzyme-substrate interactions, affecting metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
A study highlighted that related piperidine derivatives demonstrated antiviral properties against influenza viruses. The presence of the benzyl group was crucial for maintaining activity, suggesting that this compound may possess similar effects .
Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may influence dopaminergic and serotonergic systems, potentially leading to applications in treating mood disorders .
Table 1: Summary of Biological Activities
Case Study: Antiviral Properties
In vitro studies conducted on structurally similar compounds demonstrated significant antiviral activity against various strains of influenza. These findings suggest that this compound could be further investigated as a potential antiviral agent.
Properties
IUPAC Name |
(1-benzyl-4-methylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(12-16)7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXXAWVTCEAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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